

Comparative Efficacy of VEGFR-2 Inhibitors

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Compound Focus: Vegfr-2-IN-24

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The table below summarizes the in vitro efficacy data for Sorafenib and several other investigational VEGFR-2 inhibitors, highlighting key potency metrics [1] [2].

Compound Name	VEGFR-2 Inhibition IC ₅₀	Anti-Proliferative Activity (Cell Line, IC ₅₀)	Key Characteristics
Sorafenib (Reference)	53.65 nM [2]	5.28 μM (HepG-2) [2], 7.28 μM (HCT-116) [2]	FDA-approved multi-kinase inhibitor; well-established safety and efficacy profile [3].
Compound 20b (Thiadiazole)	0.024 μM (24 nM) [1]	0.05 μM (MCF-7), 0.14 μM (HepG-2) [1]	Superior enzymatic inhibition; induces apoptosis & cell cycle arrest [1].
Compound 6 (Nicotinamide)	60.83 nM [2]	7.80 μM (HepG-2), 9.30 μM (HCT-116) [2]	Designed for improved water solubility; arrests cell cycle and induces apoptosis [2].
Compound Z-3 (AI-Discovered)	0.88 μM [4]	4.23 μM (A549) [4]	Identified via a novel fingerprint-enhanced graph attention convolutional network (FnGATGCN) [4].

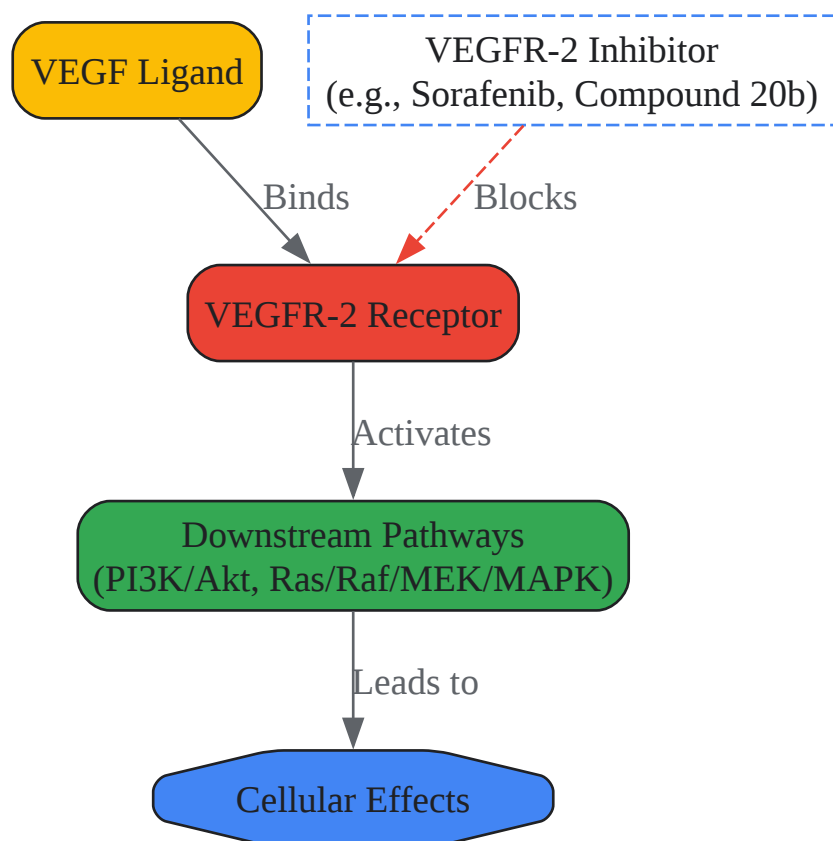
Experimental Protocols for Key Data

To ensure the reproducibility of the data presented, here are the methodologies commonly employed in the cited studies.

- **In Vitro VEGFR-2 Kinase Inhibition Assay:** This experiment directly measures a compound's ability to block the kinase activity of the VEGFR-2 enzyme. Typically, the VEGFR-2 kinase domain is incubated with the test compound, ATP, and a substrate. The level of substrate phosphorylation, often detected by fluorescence or luminescence, is used to calculate the IC_{50} value—the concentration at which the compound inhibits 50% of the enzyme activity. This is a standard assay for evaluating the direct target engagement of inhibitors [1] [2].
- **Cell-Based Anti-Proliferative Assays (e.g., MTT/CCK-8):** These assays evaluate a compound's ability to inhibit the growth of cancer cell lines. Cells are treated with varying concentrations of the test compound for a set duration (e.g., 72 hours). A reagent like MTT or CCK-8 is then added, which is metabolized by viable cells to produce a colored formazan product. The absorbance is measured, and the IC_{50} value, representing the concentration that reduces cell viability by 50%, is determined. This measures the compound's overall cytotoxic effect [1] [4].
- **Apoptosis and Cell Cycle Analysis via Flow Cytometry:** To understand the mechanism of cell death, treated cells are stained with fluorescent dyes.
 - **Apoptosis Assay:** Uses Annexin V-FITC and Propidium Iodide (PI) to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [1].
 - **Cell Cycle Analysis:** Cells are stained with PI, which binds to DNA. The DNA content of cells is measured to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) [1].

VEGFR-2 Signaling and Inhibitor Mechanism

The following diagram illustrates the central role of VEGFR-2 in driving cancer progression and how targeted inhibitors work.



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Research Implications and Future Directions

The data suggests that while Sorafenib remains a clinically validated option, newer investigational compounds show promising enhancements in potency and selectivity.

- **Potency and Selectivity:** The significantly lower IC_{50} of **Compound 20b** for VEGFR-2 inhibition suggests a much higher potency at the enzymatic level compared to Sorafenib [1]. Its high selectivity index against normal cells (WI-38) further indicates a potentially wider therapeutic window [1].
- **Mechanism of Action:** Beyond simple proliferation inhibition, advanced candidates like **Compound 20b** and **Compound 6** demonstrate an ability to induce programmed cell death (apoptosis) and disrupt the cell cycle, providing a multi-faceted attack on cancer cells [1] [2].
- **Novel Discovery Methods:** The identification of **Compound Z-3** using an AI-based model (FnGATGCN) represents a modern approach to drug discovery. This method integrates molecular graph and fingerprint data to efficiently predict compounds with dual activity against VEGFR2 and cancer cell lines [4].

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